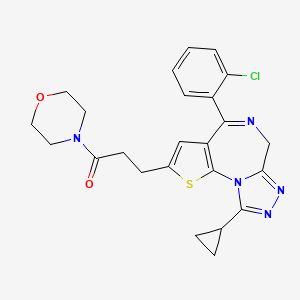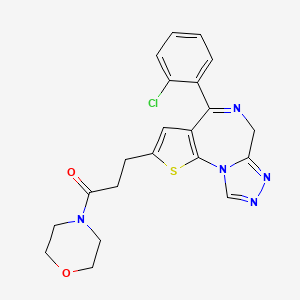
(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
Overview
Description
U 99194 maleate: is a potent and selective antagonist of the dopamine D3 receptor. It is known for its high affinity and selectivity towards the D3 receptor compared to other dopamine receptors such as D2 and D4 . The compound has been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Mechanism of Action
Target of Action
U-99194 maleate is a potent and selective antagonist of the Dopamine D3 receptor . The D3 receptor is a type of dopamine receptor, a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system .
Mode of Action
As a D3 antagonist, U-99194 maleate binds to D3 receptors and blocks their activity . This prevents dopamine, a neurotransmitter, from binding to these receptors and triggering a response . The Ki values for U-99194 maleate are 160 nM for hD3, 2281 nM for D2, and >10000 nM for D4 receptors, respectively .
Biochemical Pathways
As a d3 receptor antagonist, it likely impacts pathways involving dopamine signaling . Dopamine plays a crucial role in several functions, including motor control, reward, and reinforcement, and the regulation of mood .
Pharmacokinetics
It is known to be soluble in water to 25 mm . This suggests that it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
The molecular and cellular effects of U-99194 maleate’s action are likely related to its antagonistic effect on D3 receptors. By blocking these receptors, it can modulate the effects of dopamine in the brain . The specific cellular effects can vary depending on the physiological context and the presence of other signaling molecules .
Action Environment
The action, efficacy, and stability of U-99194 maleate can be influenced by various environmental factors. For instance, the pH and temperature of the environment could impact the compound’s solubility and stability . Additionally, the presence of other substances, such as food or other drugs, could potentially affect its absorption and overall pharmacokinetics .
Biochemical Analysis
Biochemical Properties
U-99194 maleate interacts with the dopamine D3 receptor, showing a 30-fold preference for the dopamine D3 over the D2 receptor . This interaction is crucial in biochemical reactions, particularly those involving dopamine signaling .
Cellular Effects
U-99194 maleate’s interaction with the dopamine D3 receptor influences various cellular processes. It affects cell signaling pathways, particularly those involving dopamine. It can also impact gene expression and cellular metabolism, given the role of dopamine in these processes .
Molecular Mechanism
At the molecular level, U-99194 maleate binds to the dopamine D3 receptor, inhibiting its activity . This binding interaction leads to changes in gene expression and cellular metabolism, as the dopamine D3 receptor plays a significant role in these processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of U-99194 maleate have been observed over time. It has been noted for its stability, with no significant degradation observed in studies . Long-term effects on cellular function have also been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of U-99194 maleate vary with different dosages. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
U-99194 maleate is involved in dopamine signaling pathways. It interacts with the dopamine D3 receptor, influencing metabolic flux and metabolite levels .
Transport and Distribution
Its interaction with the dopamine D3 receptor suggests it may have effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of U 99194 maleate involves the reaction of 5,6-dimethoxy-2-(di-n-propylamino)indan with maleic acid. The reaction typically takes place under controlled conditions to ensure high purity and yield. The compound is synthesized as a solid with a molecular weight of 393.47 g/mol .
Industrial Production Methods: In industrial settings, the production of U 99194 maleate follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent quality and yield. The compound is often produced in batches and subjected to rigorous quality control measures to ensure its purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: U 99194 maleate primarily undergoes substitution reactions due to the presence of the di-n-propylamino group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as halides or amines. The reaction conditions often include solvents like dimethyl sulfoxide or ethanol and may require catalysts to enhance the reaction rate.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize U 99194 maleate. The reactions are usually carried out in aqueous or organic solvents under controlled temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used. These reactions are typically performed in inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of U 99194 maleate, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs .
Scientific Research Applications
Chemistry: U 99194 maleate is used as a reference compound in the study of dopamine receptor pharmacology. It helps in understanding the binding affinities and selectivity of new compounds targeting dopamine receptors.
Biology: In biological research, U 99194 maleate is employed to investigate the role of dopamine D3 receptors in various physiological processes, including motor control, cognition, and reward mechanisms. It is also used to study the effects of dopamine receptor antagonism in animal models .
Medicine: U 99194 maleate has potential therapeutic applications in the treatment of neurological and psychiatric disorders such as schizophrenia, depression, and Parkinson’s disease. Its ability to selectively block D3 receptors makes it a valuable tool in the development of new drugs targeting these conditions .
Industry: In the pharmaceutical industry, U 99194 maleate is used in the development and testing of new drugs. It serves as a benchmark compound for evaluating the efficacy and safety of novel dopamine receptor antagonists .
Comparison with Similar Compounds
Nafadotride: Another selective D3 receptor antagonist with similar binding affinities.
GR 103691: A compound with high selectivity for D3 receptors, used in similar research applications.
(+)-S 14297: A novel D3 receptor antagonist with comparable pharmacological properties.
Uniqueness: U 99194 maleate stands out due to its high selectivity and potency as a D3 receptor antagonist. Its unique chemical structure and binding properties make it a valuable tool in both research and therapeutic applications. Compared to other similar compounds, U 99194 maleate offers a distinct profile of receptor selectivity and efficacy, making it a preferred choice in many studies .
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017389 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
234757-41-6 | |
| Record name | 5,6-Dimethoxy-2-(di-n-propylamino)indan maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


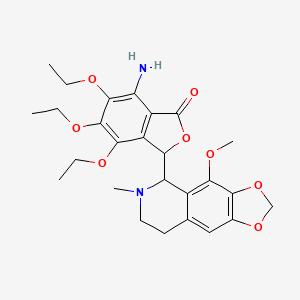

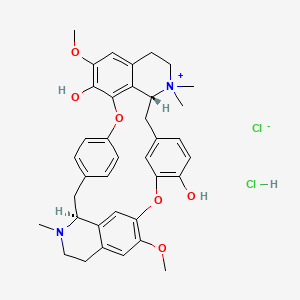
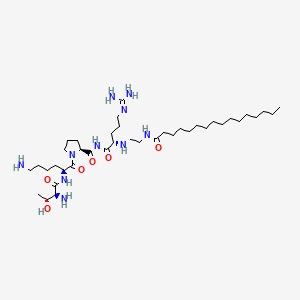
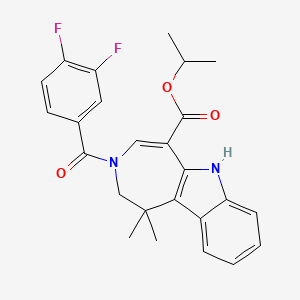


![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)
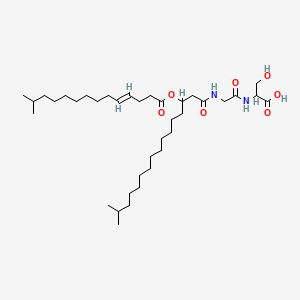

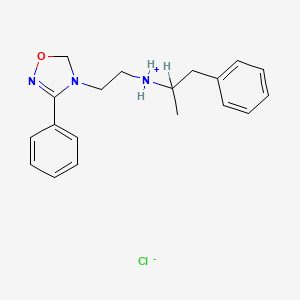
![4-Bromo-7-(2-chlorophenyl)-13-(hydroxymethyl)-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-ol](/img/structure/B1683289.png)
